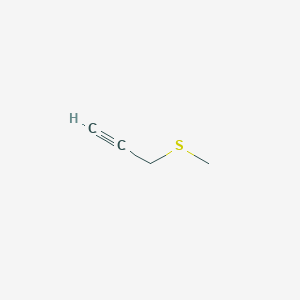

3-(Methylsulfanyl)prop-1-yne

Description

3-(Methylsulfanyl)prop-1-yne (CAS: 26842-65-9) is a sulfur-containing alkyne with the molecular formula C₄H₆S. It features a methylsulfanyl (–SCH₃) group attached to a propargyl backbone. This compound is primarily utilized in laboratory research for synthetic chemistry applications, particularly as a building block in organic and organometallic reactions . Its structure combines the electron-rich thioether moiety with the reactive terminal alkyne group, enabling participation in click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name |

3-methylsulfanylprop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXIGMLQHXRSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26842-65-9 | |

| Record name | 3-(methylsulfanyl)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)prop-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of 3-(Methylsulfanyl)prop-1-yne may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)prop-1-yne undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alkenes, alkanes.

Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

3-(Methylsulfanyl)prop-1-yne has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)prop-1-yne involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)

- Structure : Contains a polyethylene glycol (PEG)-like chain terminated with a chloro group.

- Synthesis: Prepared via NaH-mediated reaction of propargyl bromide with 2-(2-(2-chloroethoxy)ethoxy)ethanol in THF under argon .

- Reactivity : The chloro group acts as a leaving group, making this compound suitable for nucleophilic substitution reactions. Its extended ether chain enhances solubility in polar solvents compared to 3-(Methylsulfanyl)prop-1-yne.

3-(Prop-2-yne-1-sulfonyl)prop-1-yne

- Structure : Features a sulfonyl (–SO₂–) group instead of the thioether.

- This contrasts with the electron-donating –SCH₃ group in 3-(Methylsulfanyl)prop-1-yne, which enhances alkyne reactivity in metal-catalyzed reactions .

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure: Combines a propargyl thioether with a cyano (–CN) group.

- Hazards : Labeled with precautionary statements (P261, P262) due to insufficient toxicological data, unlike 3-(Methylsulfanyl)prop-1-yne, which lacks explicit hazard classification .

- Reactivity: The cyano group may increase acidity of α-hydrogens, enabling deprotonation-driven reactions, a feature absent in 3-(Methylsulfanyl)prop-1-yne.

Sulfur-Containing Heterocycles

3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)

- Structure : A triazine derivative with a methylsulfanyl substituent.

- Electronic Effects : The triazine ring delocalizes electron density, reducing the nucleophilic character of the –SCH₃ group compared to the propargyl analogue.

Bis(methylsulfanyl) Derivatives

3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one

- Structure: Contains two methylsulfanyl groups conjugated to an enone system and a nitroaryl group.

- Physical Properties : High melting point (435–437 K) due to intermolecular C–H⋯S/O hydrogen bonding and π-d interactions between sulfur and the C=C bond .

- Synthesis : Prepared via condensation reactions, highlighting the versatility of methylsulfanyl groups in constructing conjugated systems. In contrast, 3-(Methylsulfanyl)prop-1-yne’s simpler structure lacks such conjugation.

Functional and Reactivity Comparisons

Biological Activity

3-(Methylsulfanyl)prop-1-yne, a compound with the chemical formula C4H6S, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Synthesis of 3-(Methylsulfanyl)prop-1-yne

The compound can be synthesized through several methods. A common route involves the reaction of propargyl bromide with methyl mercaptan in the presence of a base such as sodium hydroxide. This reaction typically yields high-purity products under mild conditions.

Table 1: Synthetic Routes for 3-(Methylsulfanyl)prop-1-yne

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Nucleophilic substitution | Propargyl bromide, methyl mercaptan | Base (e.g., NaOH) | High |

| Oxidation | 3-(Methylsulfanyl)prop-1-yne | H2O2 or m-chloroperbenzoic acid | Variable |

| Reduction | 3-(Methylsulfanyl)prop-1-yne | H2, Pd catalyst | Variable |

The biological activity of 3-(Methylsulfanyl)prop-1-yne is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules, such as proteins and nucleic acids, potentially altering their function and activity.

Antimicrobial Properties

Research has indicated that 3-(Methylsulfanyl)prop-1-yne exhibits antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that at concentrations greater than 0.5%, the compound can significantly reduce bacterial viability and increase reactive oxygen species (ROS) production .

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing oxidative stress in cancer cells. The specific mechanisms are still under investigation but may involve pathways related to apoptosis and cell cycle arrest .

Case Study: Anticancer Effects on Caco-2 Cells

In a study involving Caco-2 cells (a model for human intestinal epithelial cells), treatment with 3-(Methylsulfanyl)prop-1-yne resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at higher concentrations.

- LDH Release : Increased lactate dehydrogenase (LDH) release indicated cell membrane damage.

- ROS Production : Enhanced ROS levels were noted, suggesting oxidative stress as a mechanism of action .

Comparison with Related Compounds

3-(Methylsulfanyl)prop-1-yne can be compared with other propargyl derivatives such as propargyl alcohol and propargylamine. While these compounds share structural similarities, their biological activities can differ significantly due to variations in functional groups:

| Compound | Functional Group | Notable Activity |

|---|---|---|

| 3-(Methylsulfanyl)prop-1-yne | Methylsulfanyl | Antimicrobial, Anticancer |

| Propargyl alcohol | Hydroxyl | Limited antimicrobial |

| Propargylamine | Amine | Neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.